2-(azetidin-3-yloxy)-N-propylacetamide
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Overview
Description
2-(azetidin-3-yloxy)-N-propylacetamide is an organic compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-propylacetamide can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized azetidines under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yloxy)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis , sodium hydride for deprotonation , and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring.
Scientific Research Applications
2-(azetidin-3-yloxy)-N-propylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N-propylacetamide involves its interaction with molecular targets in biological systems. The azetidine ring can act as a pharmacophore, interacting with enzymes and receptors to exert its effects. The specific pathways involved depend on the functional groups attached to the azetidine ring and the target molecules in the biological system .
Comparison with Similar Compounds
Similar Compounds
2-azetidinone: A β-lactam compound with a similar azetidine ring structure.
3-pyrrole-substituted 2-azetidinones: Compounds with a pyrrole ring attached to the azetidine ring.
3-(prop-1-en-2-yl)azetidin-2-one: A compound with a similar azetidine ring but different substituents.
Uniqueness
2-(azetidin-3-yloxy)-N-propylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-propylacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
IQTHGMMBLGEIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)COC1CNC1 |
Origin of Product |
United States |
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